

# Dutasteride-13C6 CAS number and molecular weight

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Compound of Interest

Compound Name: Dutasteride-13C6

Cat. No.: B7826050

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### **Technical Guide: Dutasteride-13C6**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dutasteride-13C6**, a stable isotope-labeled internal standard essential for the accurate quantification of dutasteride in biological matrices. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the relevant biological pathway.

## **Core Physicochemical Data**

Quantitative data for **Dutasteride-13C6** is summarized in the table below, providing a clear reference for researchers.

Parameter	Value	Reference
CAS Number	1217685-27-2	[1][2][3][4][5][6]
Molecular Weight	534.49 g/mol	[1][3][4]
Molecular Formula	C21 <sup>13</sup> C6H30F6N2O2	[1][3][4]



# Experimental Protocol: Quantification of Dutasteride in Human Plasma using LC-MS/MS

This section details a validated method for the sensitive and reliable determination of dutasteride in human plasma, utilizing **Dutasteride-13C6** as an internal standard.[1]

- 1. Sample Preparation: Liquid-Liquid Extraction
- Pipette 300 μL of human plasma into a clean microcentrifuge tube.
- Add the internal standard, Dutasteride-13C6.
- Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and n-hexane (80:20, v/v).
- Vortex the mixture for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions
- Chromatographic System: A validated LC-MS/MS system.
- Column: Gemini C18 (150 × 4.6 mm, 5 μm).[1]
- Mobile Phase: Acetonitrile and 5 mM ammonium formate (pH adjusted to 4.0 with formic acid) in a ratio of 85:15 (v/v).[1]
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: 40°C.

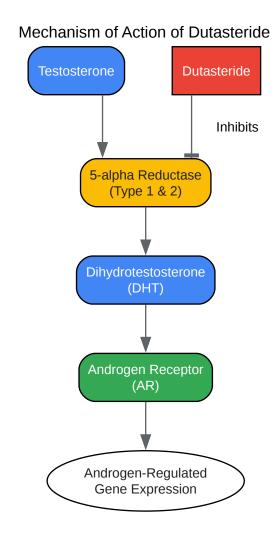


- 3. Mass Spectrometric Conditions
- Ionization Mode: Positive Ionization.[1]
- Detection Mode: Multiple Reaction Monitoring (MRM).[1]
- Mass Transitions:
  - Dutasteride: Monitor the specific precursor to product ion transition.
  - Dutasteride-13C6 (Internal Standard): Monitor the specific precursor to product ion transition for the labeled compound.
- 4. Data Analysis
- Quantify dutasteride by comparing the peak area ratio of the analyte to the internal standard (Dutasteride-13C6) against a calibration curve. The calibration curve should be linear in the range of 0.1-25 ng/mL.[1]

## Signaling Pathway and Experimental Workflow

Dutasteride is a potent inhibitor of both type 1 and type 2  $5\alpha$ -reductase enzymes.[7][8] This inhibition blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[7][8] The reduction in DHT levels is the primary mechanism by which dutasteride exerts its therapeutic effects in conditions such as benign prostatic hyperplasia.[9] The following diagram illustrates this signaling pathway.





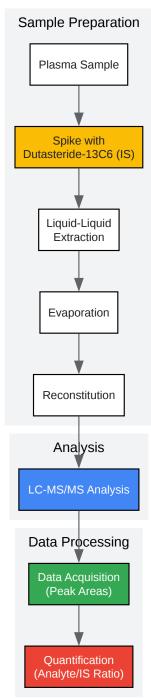
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Caption: Mechanism of action of Dutasteride.

The workflow for a typical bioanalytical assay using **Dutasteride-13C6** is depicted below. This process ensures the accurate measurement of dutasteride concentrations in biological samples for pharmacokinetic and bioequivalence studies.[1]



### Bioanalytical Workflow for Dutasteride Quantification



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Caption: Bioanalytical workflow for dutasteride.



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